4-amino-5-(5-bromopyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“(4-Amino-5-bromopyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1806995-45-8. It has a molecular weight of 203.04 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7BrN2O/c7-5-2-9-1-4 (3-10)6 (5)8/h1-2,10H,3H2, (H2,8,9) .It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The compound is soluble in water .
Scientific Research Applications
Antimicrobial Activities
- A study by Bayrak et al. (2009) involved the synthesis of compounds including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol. These compounds were screened for antimicrobial activity and showed good to moderate activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Biological Activity Analysis
- An article by Bigdan (2021) discussed the predicted biological activities of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, suggesting potential antitumor, antiviral, antibacterial, and antioxidant activities (Bigdan, 2021).
Pharmaceutical Development
- Research by Maliszewska-Guz et al. (2005) described the synthesis of 1,2,4-triazole derivatives and their evaluation for effects on the central nervous system in mice, demonstrating the potential for pharmaceutical applications (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Antioxidant and Analgesic Properties
- Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives, revealing significant analgesic and antioxidant properties in their study (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Antileishmanial Activity
- Süleymanoğlu et al. (2017) conducted theoretical and experimental studies on 4-amino-1,2,4-triazole derivatives, identifying noteworthy antileishmanial activity (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Antiviral and Anticancer Properties
- Khan et al. (2014) synthesized and evaluated new triazolothiadiazole and triazolothiadiazine derivatives, including 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, as potential kinesin Eg5 and HIV inhibitors (Khan, Zaib, Ibrar, Rama, Simpson, & Iqbal, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-amino-3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5S/c8-5-1-4(2-10-3-5)6-11-12-7(14)13(6)9/h1-3H,9H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWVHWVEKZNDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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